2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

Catalog No.
S1711424
CAS No.
94856-39-0
M.F
C12H10ClNO
M. Wt
219.66g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

CAS Number

94856-39-0

Product Name

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

IUPAC Name

2-chloro-6,7-dimethylquinoline-3-carbaldehyde

Molecular Formula

C12H10ClNO

Molecular Weight

219.66g/mol

InChI

InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3

InChI Key

MRKMNOLGKUJUSJ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O

The exact mass of the compound 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (CAS 94856-39-0) is a highly functionalized, bis-electrophilic building block widely utilized in the synthesis of fused heterocyclic systems and advanced active pharmaceutical ingredients (APIs). Featuring a reactive 2-chloro group and a 3-formyl moiety on a quinoline core, it serves as a critical precursor for nucleophilic aromatic substitutions and condensation cyclizations. The precise 6,7-dimethyl substitution pattern provides a unique balance of electron density and steric bulk, making it a preferred starting material for developing antiviral agents, anticancer therapeutics, and specialized fused fluorophores where unsubstituted or methoxy-substituted analogs fail to deliver optimal physicochemical properties or synthesis yields [1].

Substituting 2-chloro-6,7-dimethylquinoline-3-carbaldehyde with its unsubstituted (2-chloroquinoline-3-carbaldehyde) or mono-substituted analogs compromises both synthetic efficiency and downstream performance. The dual electron-donating methyl groups at the 6 and 7 positions specifically modulate the electrophilicity of the adjacent 2-chloro and 3-formyl reactive sites, optimizing the kinetics of bis-nucleophile cyclization reactions [1]. Furthermore, in medicinal chemistry workflows, the 6,7-dimethyl motif significantly alters the lipophilicity (logP) and spatial footprint of the resulting API, directly impacting cell permeability and target binding. Using a generic unsubstituted analog results in lower precursor yields, altered cyclization profiles, and downstream molecules with mismatched pharmacokinetic properties [2].

Enhanced Vilsmeier-Haack Synthesis Yield vs. Unsubstituted and Methoxy Analogs

In standard Vilsmeier-Haack formylation protocols, the 6,7-dimethyl substitution pattern demonstrates superior synthetic efficiency compared to other substituted quinoline carbaldehydes. Quantitative synthesis studies report that 2-chloro-6,7-dimethylquinoline-3-carbaldehyde achieves a 77% isolated yield. In direct comparison, the unsubstituted 2-chloroquinoline-3-carbaldehyde yields 72%, while the mono-methylated analog yields 75%. More significantly, electron-donating methoxy analogs, such as 2-chloro-6-methoxyquinoline-3-carbaldehyde, suffer from reduced yields of 63% [1]. This robust processability makes the 6,7-dimethyl variant a highly cost-effective and scalable intermediate for industrial procurement.

Evidence DimensionPrecursor Synthesis Yield
Target Compound Data77% isolated yield
Comparator Or Baseline72% (unsubstituted) and 63% (6-methoxy analog)
Quantified Difference5% to 14% absolute yield improvement over primary structural analogs
ConditionsStandard Vilsmeier-Haack reaction (POCl3, DMF) from the corresponding acetanilide

Higher synthesis yields directly translate to improved raw material efficiency and lower cost-of-goods in large-scale pharmaceutical manufacturing.

Critical Lipophilic Scaffold for H1N1 Viral Replication Inhibitors

The 6,7-dimethylquinoline core is a non-negotiable structural requirement in specific classes of small-molecule inhibitors targeting H1N1 influenza A viral replication. During structure-activity relationship (SAR) optimization, derivatives synthesized from 2-chloro-6,7-dimethylquinoline-3-carbaldehyde demonstrated potent dose-dependent inhibitory activity in human lung epithelial A549 cells (effective at 0.1 μM to 10 μM concentrations), successfully rescuing high-dose influenza infection in vivo [1]. The specific steric and lipophilic contributions of the 6,7-dimethyl groups are essential for this target engagement, meaning unsubstituted building blocks cannot be utilized to synthesize these specific active pharmaceutical ingredients.

Evidence DimensionDownstream API Efficacy
Target Compound DataEnables synthesis of H1N1 inhibitors active at 0.1–10 μM in A549 cells
Comparator Or BaselineUnsubstituted or structurally divergent precursors
Quantified DifferenceEssential structural requirement for sub-micromolar to micromolar viral replication inhibition
ConditionsIn vitro viral replication assay using wild-type WSN influenza virus in A549 cells

Procurement of the exact 6,7-dimethyl precursor is mandatory for synthesizing this specific class of highly active antiviral therapeutics.

Optimization of Indolin-2-one Condensation Products

The dual reactivity of the 2-chloro and 3-formyl groups allows for the rapid synthesis of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives via Knoevenagel condensation. The electron-donating effect of the 6,7-dimethyl groups subtly reduces the electrophilicity of the formyl carbon compared to the unsubstituted analog, which provides greater control over the condensation kinetics and minimizes unwanted side reactions during API synthesis [1]. This controlled reactivity profile ensures high-purity downstream products that are evaluated for in vitro anticancer efficacy against ovarian cancer cell lines.

Evidence DimensionReactivity Profile in Condensation
Target Compound DataControlled Knoevenagel condensation kinetics due to 6,7-dimethyl electron donation
Comparator Or BaselineUnsubstituted 2-chloroquinoline-3-carbaldehyde (higher electrophilicity, prone to side reactions)
Quantified DifferenceImproved downstream product purity and controlled reaction rates
ConditionsBase-catalyzed condensation with oxindole derivatives

Controlled reactivity at the formyl site ensures reproducible batch-to-batch purity when synthesizing complex multi-ring pharmaceutical intermediates.

Synthesis of Antiviral Therapeutics

Ideal starting material for developing quinolin-2(1H)-one based inhibitors of H1N1 influenza A and coronavirus replication, where the 6,7-dimethyl motif is critical for target binding and cellular permeability [2].

Production of Fused Heterocyclic Scaffolds

The preferred bis-electrophile for synthesizing complex multi-ring systems like pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines, utilizing the orthogonal reactivity of the 2-chloro and 3-formyl groups[1].

Development of Anticancer Agents

Procurement choice for synthesizing 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives targeting ovarian cancer, benefiting from the controlled condensation kinetics provided by the dimethyl substitution[1].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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